4-Amino-2,3,5-trifluorobenzoic acid
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Overview
Description
4-Amino-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H4F3NO2 It is characterized by the presence of three fluorine atoms and an amino group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s worth noting that trifluorobenzoic acid derivatives have been associated with inhibitory activity towards d-amino acid oxidases , which could potentially be relevant to the action of 4-Amino-2,3,5-trifluorobenzoic acid.
Mode of Action
Trifluorobenzoic acids are known to contribute ideal acidity to the carboxylic acid group, and they can assist in the concerted metalation deprotonation as the c-h activation step, thus facilitating the catalytic cycle .
Result of Action
It’s worth noting that compounds with similar structures have been associated with potential inhibitory activity towards d-amino acid oxidases , which could suggest potential therapeutic applications in mental disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3,5-trifluorobenzoic acid typically involves the introduction of fluorine atoms and an amino group onto a benzoic acid scaffold. One common method starts with the nitration of 2,3,5-trifluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation for reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Nitration: 4-Nitro-2,3,5-trifluorobenzoic acid.
Reduction: this compound.
Coupling: Various biaryl compounds depending on the coupling partners used.
Scientific Research Applications
4-Amino-2,3,5-trifluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzoic acid
- 3-Amino-2,4,5-trifluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
Comparison: 4-Amino-2,3,5-trifluorobenzoic acid is unique due to the specific positioning of its fluorine atoms and the presence of an amino group. This configuration imparts distinct chemical reactivity and biological activity compared to other fluorinated benzoic acids.
Properties
IUPAC Name |
4-amino-2,3,5-trifluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVOSLQIZYMCCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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